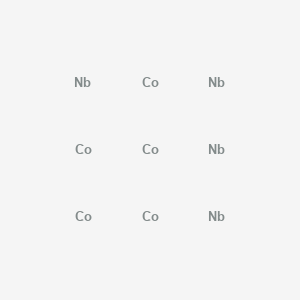

Cobalt;niobium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt and niobium are transition metals that form a variety of compounds with unique properties and applications. Cobalt is known for its ferromagnetic properties, high melting point, and ability to form alloys with other metals. Niobium, on the other hand, is valued for its high melting point, corrosion resistance, and ability to form superconducting materials. When combined, cobalt and niobium create compounds that are used in various high-performance applications, including superalloys and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt-niobium compounds can be synthesized through various methods, including solid-state reactions, co-precipitation, and hydrothermal synthesis. One common method involves melting pure cobalt and niobium metals in an arc furnace under an inert atmosphere, such as argon, to form the desired compound . The reaction conditions typically include high temperatures (above 1000°C) and controlled cooling rates to ensure the formation of the desired phase.

Industrial Production Methods: In industrial settings, cobalt-niobium compounds are often produced using high-temperature furnaces and advanced metallurgical techniques. The metals are melted together in precise ratios, and the resulting alloy is processed through various heat treatments to achieve the desired microstructure and properties. The use of advanced analytical techniques, such as X-ray diffraction and electron microscopy, helps in characterizing and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Cobalt-niobium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, cobalt-niobium oxides can be used as catalysts in selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH3) . The compound can also participate in redox reactions, where cobalt and niobium change their oxidation states to facilitate the reaction.

Common Reagents and Conditions: Common reagents used in reactions involving cobalt-niobium compounds include hydrogen peroxide (H2O2) for oxidation reactions and hydrogen (H2) for reduction reactions. The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired reaction pathway .

Major Products Formed: The major products formed from reactions involving cobalt-niobium compounds depend on the specific reaction conditions and reagents used. For example, in the SCR reaction, the major products are nitrogen (N2) and water (H2O), while in oxidation reactions, various cobalt and niobium oxides can be formed .

Scientific Research Applications

Cobalt-niobium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts for various reactions, including the dehydrogenative coupling of amines and alcohols to form imines . In biology and medicine, cobalt-niobium compounds are explored for their potential use in biomedical implants and drug delivery systems due to their biocompatibility and corrosion resistance . In industry, these compounds are used in the production of high-performance superalloys for aerospace and automotive applications .

Mechanism of Action

The mechanism of action of cobalt-niobium compounds in catalytic reactions involves the synergistic effects of cobalt and niobium. Cobalt provides redox properties, while niobium contributes to surface acidity, enhancing the overall catalytic performance . The molecular targets and pathways involved in these reactions include the activation of reactants on the catalyst surface and the formation of intermediate species that facilitate the desired reaction pathway .

Comparison with Similar Compounds

Cobalt-niobium compounds can be compared with other transition metal compounds, such as cobalt-tantalum and nickel-niobium compounds. While cobalt-tantalum compounds also exhibit high-temperature stability and corrosion resistance, cobalt-niobium compounds are unique in their ability to form superconducting materials and high-performance catalysts . Nickel-niobium compounds, on the other hand, are known for their use in high-entropy alloys and superalloys, but cobalt-niobium compounds offer a distinct combination of redox and acidic properties that make them highly effective in catalytic applications .

List of Similar Compounds:- Cobalt-tantalum compounds

- Nickel-niobium compounds

- Cobalt-chromium compounds

- Nickel-tantalum compounds

Properties

CAS No. |

631913-02-5 |

|---|---|

Molecular Formula |

Co5Nb4 |

Molecular Weight |

666.2915 g/mol |

IUPAC Name |

cobalt;niobium |

InChI |

InChI=1S/5Co.4Nb |

InChI Key |

YEZIRQNITSYHTN-UHFFFAOYSA-N |

Canonical SMILES |

[Co].[Co].[Co].[Co].[Co].[Nb].[Nb].[Nb].[Nb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)

![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)

![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)

![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)

![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)